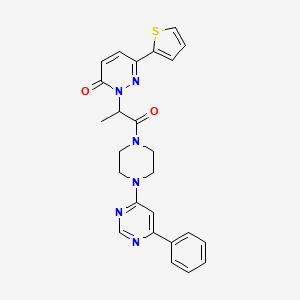

![molecular formula C6H7N3O B2700138 (NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine CAS No. 2230011-85-3](/img/structure/B2700138.png)

(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of fields, including biochemistry and pharmacology. In

Scientific Research Applications

Neurochemistry and Neurotoxicity Research

Although the specific compound (NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine itself was not directly referenced, research on hydroxylamine derivatives has shown significant interest in neurochemistry and neurotoxicity. For instance, studies on MDMA, a compound with a similar concern for neurotoxicity, provide insights into the neurochemical effects and potential neurotoxic consequences of psychoactive substances. Such investigations contribute to understanding the complex interactions between chemical compounds and neurological pathways, emphasizing the need for safety and efficacy assessments in psychoactive substance use (McKenna & Peroutka, 1990).

Biological Activity of Hydroxylamine

Hydroxylamine, a core structure related to this compound, exhibits a range of biological activities. Its role as a mutagen in vitro and its carcinostatic activity against certain tumors highlight the dual nature of its biochemical interactions. Understanding these activities can guide the development of novel therapeutic agents, providing a basis for the safe and effective use of hydroxylamine derivatives in medicine (Gross, 1985).

Chelation Therapy and Metal Binding

Research on hydroxypyridinone complexes, closely related to the hydroxylamine derivatives, outlines their potential in chelation therapy, particularly for metal poisoning and overload conditions. These compounds' ability to efficiently chelate metals like aluminium and iron has medical applications in treating conditions like hemochromatosis and aluminium toxicity, suggesting a promising area for further exploration and development (Santos, 2002).

Antioxidant and Anti-inflammatory Properties

The exploration of phenolamides, including hydroxycinnamic acid amides akin to hydroxylamine structures, reveals significant antioxidant and anti-inflammatory properties. These findings underscore the potential for developing dietary supplements or therapeutic agents that leverage these bioactivities to mitigate oxidative stress and inflammation, contributing to the prevention and management of chronic diseases (Wang, Snooks, & Sang, 2020).

Pharmacological and Therapeutic Potential

Hydroxypyranone and hydroxypyridinone derivatives, by extension relating to this compound, have shown a broad spectrum of pharmacological activities. Their roles in antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects highlight the versatility and therapeutic potential of these compounds. This diversity underscores the importance of continued research into these compounds to harness their full potential for various medical applications (He, Fan, Peng, & Wang, 2021).

properties

IUPAC Name |

(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5-2-3-6(4-7-10)9-8-5/h2-4,10H,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOQPSOOMMSFEB-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(C=C1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2700063.png)

![5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2700064.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2700065.png)

![Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2700066.png)

![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]thiomorpholine](/img/structure/B2700068.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2700069.png)

![N-(3-acetamidophenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2700075.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2700076.png)